molecular formula C10H9ClN3NaS B3198280 Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide CAS No. 1011404-99-1

Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide

Cat. No.: B3198280
CAS No.: 1011404-99-1
M. Wt: 261.71 g/mol
InChI Key: DBBYFZQIOVVWAL-UHFFFAOYSA-M
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Description

Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide is a chemical intermediate designed for research and development, particularly in the fields of medicinal chemistry and antiviral studies. This compound features a 1,2,4-triazole core, a heterocyclic scaffold recognized for its significant and broad-ranging biological activities . The structure is closely related to sulfanyl-triazole compounds that have demonstrated promising activity in research settings, including low micromolar inhibition of viruses such as yellow fever virus (YFV) in machine learning-guided studies . The 1,2,4-triazole moiety is a privileged structure in drug discovery due to its metabolic stability and capacity for hydrogen bonding, which facilitates effective interaction with biological targets . Research on analogous structures indicates potential value for this compound as a key intermediate or building block in the synthesis of more complex molecules for investigating new antiviral , anticancer , and antifungal agents . The mechanism of action for triazole-based compounds can vary, but often involves inhibition of specific viral or fungal enzymes , and some sulfanyl-triazoles have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential to overcome drug-resistant mutants in HIV-1 research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and use of this material. All sales are final.

Properties

IUPAC Name

sodium;5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S.Na/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7;/h3-6H,2H2,1H3,(H,13,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBYFZQIOVVWAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1[S-])C2=CC=C(C=C2)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN3NaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300732-78-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300732-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide typically involves the following steps:

  • Formation of Triazole Core: : The initial step involves the cyclization of hydrazine derivatives with aldehydes or ketones to form the triazole ring.

  • Substitution Reactions: : The triazole core undergoes various substitution reactions to introduce the 4-chlorophenyl and ethyl groups at specific positions.

  • Sulfanide Introduction: : The final step involves the sulfanation of the triazole derivative, typically using sulfur donors like sodium sulfide under controlled conditions.

Industrial Production Methods: Industrial production involves scalable synthetic routes with optimizations for yield and purity. Key steps include:

  • Efficient cyclization methods to form the triazole ring.

  • High-yield substitution reactions to introduce functional groups.

  • Controlled sulfanation processes to ensure the integrity of the sulfanide moiety.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, typically at the sulfanide group.

  • Reduction: : The triazole ring and chlorophenyl group can participate in reduction reactions.

  • Substitution: : The aromatic ring and triazole moiety can undergo various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, alkylating agents.

Major Products:
  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction leads to dehalogenated or de-ethylated products.

  • Substitution can produce various functionalized derivatives.

Scientific Research Applications

Antifungal and Antibacterial Properties

Compounds containing the triazole moiety are widely recognized for their antifungal and antibacterial activities. Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide has been studied for its ability to inhibit the growth of various pathogens by disrupting their metabolic pathways. Research indicates that derivatives of this compound can effectively combat infections caused by fungi and bacteria .

Anticancer Activity

Emerging studies suggest that triazole derivatives, including this compound, may possess anticancer properties. These compounds have shown potential in inducing apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics.

Study on Lipase and Urease Inhibition

Research has demonstrated that certain derivatives of triazole compounds exhibit significant lipase and urease inhibitory activities. In one study involving similar compounds to this compound, several derivatives were screened for their ability to inhibit these enzymes effectively. Notably, some compounds showed IC50 values comparable to established inhibitors like orlistat .

Pharmacological Screening

Pharmacological screening of this compound has revealed promising results in both in vitro and in vivo models. These studies focus on assessing the compound's efficacy against various pathogens and cancer cell lines while evaluating its safety profile .

Mechanism of Action

The mechanism of action involves interactions at the molecular level:

  • Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Influences various biochemical pathways, particularly those involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The target compound’s structural uniqueness arises from its 4-ethyl , 5-(4-chlorophenyl) , and 3-sulfanide groups. Key analogs include:

Compound Name Substituents (Positions 3, 4, 5) Key Structural Differences
4-(5-Benzylthio-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine 3-(Benzylthio), 4-ethyl, 5-pyridyl Sulfur as benzylthio (S–CH₂C₆H₅) instead of sulfanide (S⁻Na⁺)
2-[[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone 3-(Phenylethanone-sulfanyl), 4-ethyl, 5-(4-Cl-Ph) Sulfur as thioether (S–COCH₂Ph) instead of sulfanide
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 3-thione (C=S), 4-(2,4-difluorophenyl), 5-(PhSO₂Ph) Sulfur in thione form (C=S) instead of sulfanide

Key Insight : The sulfanide group enhances water solubility and reactivity compared to neutral thioethers or thiones. Ethyl and chlorophenyl substituents improve lipophilicity, balancing solubility for pharmaceutical applications .

Comparison Table :

Compound Type Key Reagents Reaction Conditions Yield Range
Sodium sulfanide NaOH, MeOH/1-propanol Room temperature, 1–3 hours 70–85%
Thioethers Alkyl halides, NaOH Reflux, 10–12 hours 60–75%
Thiones Aqueous NaOH, HCl acidification Reflux, 5 hours 50–65%
Acetamide derivatives DMF, α-halogenated ketones Stirring, 10–24 hours 55–70%

Physicochemical Properties

  • Solubility : The sodium sulfanide derivative exhibits higher water solubility (>50 mg/mL) due to ionic character, whereas thioethers (e.g., benzylthio) and thiones are sparingly soluble (<5 mg/mL) .
  • Stability: Sulfanides are prone to oxidation but stabilized by sodium; thioethers (e.g., phenylethanone-sulfanyl) show greater air stability .
  • Melting Points : Sodium sulfanide derivatives generally have lower melting points (120–150°C) compared to crystalline thiones (200–220°C) .

Biological Activity

Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazole ring with a chlorophenyl group and an ethyl substituent, along with a sulfanide functional group. Its molecular formula is C10H9ClN3NaSC_{10}H_{9}ClN_{3}NaS . The presence of the triazole moiety is notable for its versatility in drug design, especially in antifungal and antibacterial agents.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of Triazole : The initial step often includes the reaction of thiosemicarbazides with 4-chlorobenzaldehyde to yield 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione.
  • Nucleophilic Substitution : This intermediate can be transformed into the desired sulfanide through nucleophilic substitution reactions.

Antifungal and Antibacterial Properties

Numerous studies have highlighted the antifungal and antibacterial properties of triazole derivatives. This compound has been shown to inhibit the growth of various pathogens by disrupting their metabolic pathways. The triazole structure is known to interfere with ergosterol biosynthesis in fungi, making it effective against fungal infections .

Anticancer Activity

Recent research indicates that this compound may also exhibit anticancer effects . It has been observed to induce apoptosis in cancer cells, potentially due to the chlorophenyl substitution which enhances lipophilicity and bioavailability .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for pathogen survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other triazole derivatives is useful:

Compound NameStructure FeaturesUnique Aspects
5-(4-Chlorophenyl)-1H-1,2,4-triazoleContains a phenyl group; lacks sulfanidePrimarily studied for antifungal activity
5-(Phenyl)-1H-1,2,4-triazoleSimple phenyl substitutionKnown for broad-spectrum antibacterial properties
5-(Fluorophenyl)-1H-1,2,4-triazoleFluorine substitution enhances potencyOften used in drug design for increased metabolic stability

The combination of chlorophenyl and ethyl substitutions along with the sulfanide group in this compound may provide enhanced biological activity compared to simpler triazoles .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • Antifungal Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida albicans, showing a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents.
  • Antibacterial Efficacy : Research indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide, and how do solvent choices impact yield?

  • Methodological Answer : The synthesis of triazole sulfanide derivatives typically involves alkylation or condensation reactions under controlled conditions. For example, methanol and propan-2-ol are optimal solvents for S-alkylation of similar triazole-thiols, achieving yields >75% due to their polarity and compatibility with nucleophilic substitution reactions . Key steps include:

  • Reagent Selection : Alkyl halides (e.g., methyl iodide) for sulfanide group introduction.

  • Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

  • Purification : Column chromatography or recrystallization in ethanol/water mixtures.

    Table 1 : Example Reaction Conditions for Triazole Sulfanide Synthesis

    StepReagentSolventTemp. (°C)Yield (%)
    AlkylationMethyl iodideMethanol7082
    CondensationHydrazineEthanolReflux68

Q. How is the molecular structure of this compound validated, and which analytical techniques are most reliable?

  • Methodological Answer : Structural validation relies on:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring geometry and sulfanide group orientation) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N4 and chlorophenyl at C5).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]⁺ at m/z 340.0521).

Q. What preliminary biological assays are used to screen this compound’s activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Susceptibility Testing : Agar diffusion assays against Candida albicans or Staphylococcus aureus to assess MIC (Minimum Inhibitory Concentration).
  • Cytotoxicity Assays : MTT or SRB assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values.
  • Enzyme Inhibition : Fluorometric assays targeting fungal CYP51 or bacterial DHFR enzymes, correlating activity with structural features .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the mechanism of antifungal action?

  • Methodological Answer :

  • Target Identification : Docking into fungal lanosterol 14α-demethylase (CYP51) active sites using AutoDock Vina.
  • Binding Affinity Analysis : Triazole sulfanide derivatives show strong hydrogen bonding with heme Fe³⁺ and hydrophobic interactions with CYP51 residues (e.g., Tyr118 and Leu121) .
  • MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. What structural modifications enhance selectivity for bacterial vs. fungal targets?

  • Methodological Answer : SAR studies suggest:

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl on phenyl) improve antifungal activity, while bulky groups (e.g., ethyl at N4) reduce mammalian cytotoxicity.

  • Sulfanide vs. Thiol : Sodium sulfanide salts increase solubility but may reduce membrane permeability compared to neutral thiols .
    Table 2 : SAR of Triazole Derivatives

    SubstituentAntifungal MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
    4-Cl-phenyl2.145.3
    4-OCH₃-phenyl8.7>100

Q. How do crystallographic studies resolve contradictions in reported tautomeric forms of the triazole ring?

  • Methodological Answer : X-ray data confirm the 1,2,4-triazole exists in the 1H tautomer in the solid state, stabilized by intramolecular hydrogen bonds between sulfanide S⁻ and adjacent NH groups. Discrepancies in solution-state NMR (e.g., dynamic tautomerism) are resolved via variable-temperature ¹⁵N NMR .

Q. What in vivo models are suitable for evaluating anti-infective efficacy, and how are dosing regimens optimized?

  • Methodological Answer :

  • Murine Candidiasis Model : Daily intraperitoneal dosing (10–20 mg/kg) for 7 days, with kidney fungal burden quantified by CFU counts.
  • Pharmacokinetics : LC-MS/MS monitors plasma concentration-time profiles; triazole sulfanides show t₁/₂ = 4.2 h and Cₘₐₓ = 8.7 µg/mL at 20 mg/kg .

Contradictions and Open Challenges

  • Synthesis Scalability : While methanol improves lab-scale yields, industrial-scale synthesis requires alternative solvents (e.g., DMF) to avoid flammability risks, potentially reducing efficiency .
  • Biological Specificity : Despite strong in vitro activity, poor blood-brain barrier penetration limits utility in CNS infections, necessitating prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide
Reactant of Route 2
Reactant of Route 2
Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide

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